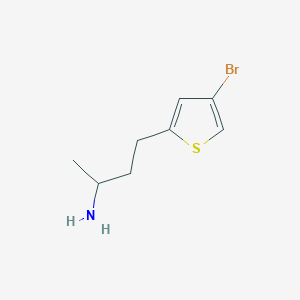
4-(4-Bromothiophen-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromothiophen-2-yl)butan-2-amine is an organic compound with the molecular formula C8H12BrNS and a molecular weight of 234.16 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a butan-2-amine chain. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-amine typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-amine group. The general synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form an intermediate compound.
Introduction of Butan-2-amine Group: The intermediate is further reacted with butan-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)butan-2-amine
- 4-(4-Fluorothiophen-2-yl)butan-2-amine
- 4-(4-Methylthiophen-2-yl)butan-2-amine
Comparison
4-(4-Bromothiophen-2-yl)butan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits different reactivity, binding affinity, and potential biological activities. The bromine atom’s size and electronegativity influence the compound’s overall behavior in chemical reactions and interactions with biomolecules.
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)butan-2-amine |
InChI |
InChI=1S/C8H12BrNS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-6H,2-3,10H2,1H3 |
InChI Key |
IMJWIJVHDGILAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CS1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















